molecular formula C28H24N4O2S3 B2857526 N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide CAS No. 422524-87-6

N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

Cat. No. B2857526
CAS RN: 422524-87-6
M. Wt: 544.71
InChI Key: RGROFXBWEUIFSA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C28H24N4O2S3 and its molecular weight is 544.71. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis of Analogs : Research has been conducted on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, indicating the ongoing interest in developing compounds with improved drug-like properties and therapeutic potential (Shukla et al., 2012).

  • Structural Analysis and Crystallography : Studies on crystal structures of related compounds have contributed to a deeper understanding of their molecular configurations, which is crucial for the rational design of more effective therapeutic agents (Subasri et al., 2016).

Biological Activities and Applications

  • Antimicrobial and Antitumor Activities : The antimicrobial and antitumor properties of new heterocyclic compounds containing sulfonamido moieties have been extensively investigated, demonstrating the potential of these compounds in treating various infections and cancers (Azab et al., 2013).

  • Novel Antifolate Inhibitors : Compounds synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor and antibacterial activities exemplify the application of these chemical entities in addressing critical pathways in cancer and bacterial growth (Gangjee et al., 1996).

Future Directions

The exploration of N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide and structurally related compounds continues to reveal promising avenues for the development of new therapeutic agents. The synthesis and evaluation of such compounds, with a focus on their biological activities, highlight the potential for these molecules to contribute to novel treatments for a range of diseases.

For more comprehensive details on these studies and further insights into the scientific research applications of similar compounds, the following references are recommended:

properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S3/c1-3-19-12-8-9-15-21(19)29-23(33)17-36-27-30-25-24(26(34)31(27)20-13-5-4-6-14-20)37-28(35)32(25)22-16-10-7-11-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROFXBWEUIFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC(=S)N3C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

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